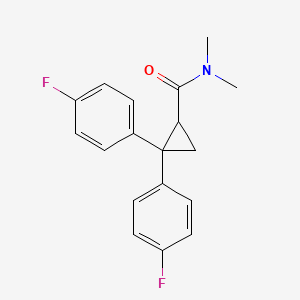
1,1-Diphenyl-2,7-dihydro-1H-germepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2,7-dihydro-1H-germepine is a unique organogermanium compound characterized by its two phenyl groups attached to a germepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,7-dihydro-1H-germepine typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Reaction of germanium tetrachloride with phenylmagnesium bromide to form diphenylgermanium dichloride.
Step 2: Cyclization of diphenylgermanium dichloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diphenyl-2,7-dihydro-1H-germepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Halogenated germepine compounds.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2,7-dihydro-1H-germepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2,7-dihydro-1H-germepine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.
Comparación Con Compuestos Similares
- 1,1-Diphenyl-2,3-dihydro-1H-germepine
- 1,1-Diphenyl-2,4-dihydro-1H-germepine
- 1,1-Diphenyl-2,5-dihydro-1H-germepine
Comparison: 1,1-Diphenyl-2,7-dihydro-1H-germepine is unique due to its specific ring structure and the position of the phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
63382-75-2 |
|---|---|
Fórmula molecular |
C18H18Ge |
Peso molecular |
307.0 g/mol |
Nombre IUPAC |
1,1-diphenyl-2,7-dihydrogermepine |
InChI |
InChI=1S/C18H18Ge/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-14H,15-16H2 |
Clave InChI |
AKVMPCUJOBCILN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
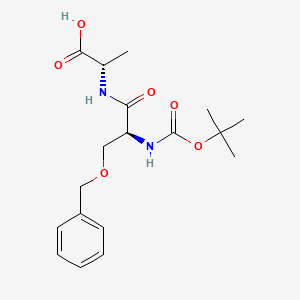
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

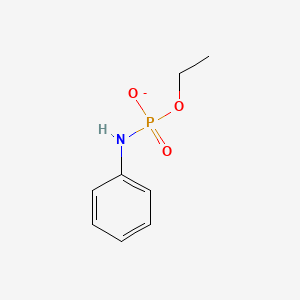
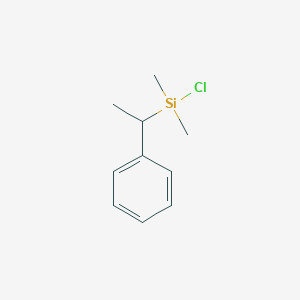
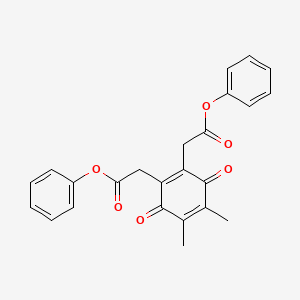
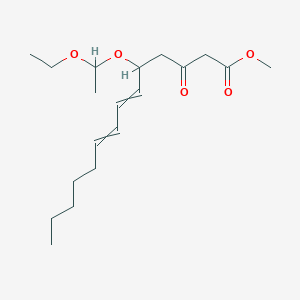
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
